molecular formula C12H13NO2 B14739018 2-oxo-N-phenylcyclopentane-1-carboxamide CAS No. 4874-65-1

2-oxo-N-phenylcyclopentane-1-carboxamide

Cat. No.: B14739018
CAS No.: 4874-65-1
M. Wt: 203.24 g/mol
InChI Key: SRYRVRLGYXVZOC-UHFFFAOYSA-N
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Description

2-oxo-N-phenylcyclopentane-1-carboxamide is a chemical compound with the molecular formula C12H13NO2. It is characterized by a cyclopentane ring substituted with an oxo group and a phenyl group attached to the nitrogen atom of the carboxamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-phenylcyclopentane-1-carboxamide typically involves the reaction of cyclopentanone with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a catalyst like triethylamine is often used to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. Large-scale reactors equipped with temperature and pressure control systems are used to maintain optimal reaction conditions. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the carboxamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

2-oxo-N-phenylcyclopentane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-oxo-N-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-oxo-N-phenylcyclopentane-1-carboxamide can be compared with other similar compounds, such as:

    2-oxo-N-phenylcyclohexane-1-carboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    2-oxo-N-phenylcyclopropane-1-carboxamide: Similar structure but with a cyclopropane ring.

    2-oxo-N-phenylcyclobutane-1-carboxamide: Similar structure but with a cyclobutane ring.

The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

4874-65-1

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-oxo-N-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C12H13NO2/c14-11-8-4-7-10(11)12(15)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,15)

InChI Key

SRYRVRLGYXVZOC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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